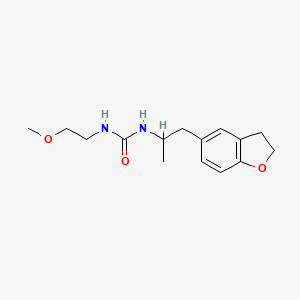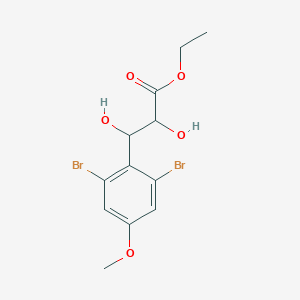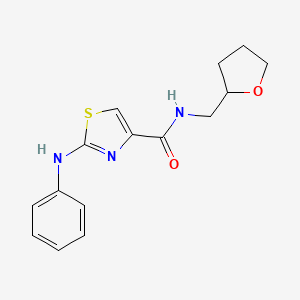
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that features a benzofuran moiety, a propan-2-yl group, and a methoxyethyl urea group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dihydrobenzofuran, which is functionalized at the 5-position.
Intermediate Formation: The intermediate 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine is synthesized through a series of reactions involving alkylation and reduction.
Final Product Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used in studies investigating the biological activity of benzofuran derivatives.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Wirkmechanismus
The mechanism by which 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The benzofuran moiety may interact with aromatic residues in proteins, while the urea group could form hydrogen bonds with active site residues, modulating the activity of the target protein.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine: Lacks the urea and methoxyethyl groups, potentially altering its biological activity.
3-(2-Methoxyethyl)urea: Lacks the benzofuran and propan-2-yl groups, which may significantly change its chemical properties and applications.
Uniqueness: 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the benzofuran and urea moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Eigenschaften
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(17-15(18)16-6-8-19-2)9-12-3-4-14-13(10-12)5-7-20-14/h3-4,10-11H,5-9H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPHHPPUBMGMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2666598.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2666602.png)
![N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666603.png)


![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2666607.png)
![N-[4'-(2,2-DIPHENYLACETAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-2,2-DIPHENYLACETAMIDE](/img/structure/B2666609.png)

![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2666612.png)



